3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate
Description
Properties
IUPAC Name |
benzenesulfonate;2,7-diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N3S.C6H6O3S/c19-17-16(14-9-5-2-6-10-14)22-18-20-15(11-12-21(17)18)13-7-3-1-4-8-13;7-10(8,9)6-4-2-1-3-5-6/h1-12H,19H2;1-5H,(H,7,8,9)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNFNYOHORKDKX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=[N+](C=C2)C(=C(S3)C4=CC=CC=C4)N.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the formation of intermediate compounds, followed by cyclization and functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides) are commonly used in these reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for developing new therapeutic agents.
Medicine: The compound's medicinal applications include its use as a precursor for drug synthesis. Its derivatives may exhibit pharmacological activities that are beneficial for treating various diseases.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials and chemical processes. Its versatility makes it suitable for a wide range of applications, from drug manufacturing to material science exploration.
Mechanism of Action
The mechanism by which 3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The thiazolo-pyrimidinium core is more electron-deficient than benzimidazole or quinazoline analogs, altering reactivity in electrophilic substitutions.
- Symmetry : Unlike symmetrical bis-benzimidazole sulfonamides , the target compound’s fused ring system introduces asymmetry, affecting crystallinity and intermolecular interactions.
Sulfonamide and Sulfonate Derivatives
Notable Trends:
- The benzenesulfonate group in the target compound improves aqueous solubility compared to neutral sulfonamide analogs .
- Ionic character stabilizes the thiazolo-pyrimidinium core against hydrolysis, unlike neutral quinazoline derivatives .
Physicochemical Properties and Reactivity
Biological Activity
3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the thiazolo-pyrimidine core followed by functionalization to introduce the amino and sulfonate groups. The synthetic pathway can be summarized as follows:
- Formation of Thiazolo-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors such as 2-amino-thiazoles and pyrimidine derivatives.
- Introduction of Amino Group : An amination reaction is performed to introduce the amino group at the 3-position.
- Sulfonation : The final step includes sulfonation to attach the benzenesulfonate moiety.
Anticancer Activity
Research has highlighted the anticancer properties of this compound, particularly its effects on various cancer cell lines. The biological activity is often assessed using assays such as MTT or XTT assays which measure cell viability.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Inhibition of microtubule assembly |
| HCT116 (Colorectal) | 3.8 | Induction of apoptosis |
| A549 (Lung) | 4.5 | Cell cycle arrest |
The compound has shown promising results in inhibiting cell growth by over 85% in several studies, indicating its potential as an effective anticancer agent .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Microtubule Disruption : Similar to other compounds in its class, it may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Targeting Specific Receptors : It may also act on specific cellular receptors involved in proliferation and survival pathways.
Case Studies
-
Study on MDA-MB-231 Cells : A study reported that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage.
"The compound induced apoptosis in MDA-MB-231 cells through activation of caspase pathways" .
-
Colorectal Cancer Model : In HCT116 cells, a combination treatment with standard chemotherapy agents showed enhanced efficacy when used alongside this compound.
"The synergistic effects observed suggest potential for combination therapy" .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?
The synthesis typically involves cyclization of amine and diketone precursors to form the thiazolo[3,2-a]pyrimidin-4-ium core, followed by sulfonation using benzenesulfonic acid derivatives. Key intermediates include the thiazolo-pyrimidine scaffold before sulfonate group introduction. Cyclization conditions (e.g., solvent, temperature) and sulfonation reagents (e.g., benzenesulfonyl chloride) must be carefully controlled to avoid side reactions . For analogous heterocycles, reductive amination or pH-controlled reactions (e.g., sodium cyanoborohydride at pH 6) are effective for functionalizing intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Use a combination of:
- 1H/13C NMR to confirm aromatic proton environments and substituent positions.
- IR spectroscopy to verify functional groups (e.g., sulfonate S=O stretching ~1350–1200 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Melting point analysis to assess purity (e.g., decomposition points >300°C indicate thermal stability, as seen in structurally similar compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in cyclization and sulfonation steps?
- Cyclization : Optimize solvent polarity (e.g., dry methanol or DMF) and temperature (reflux vs. room temperature). For thiazolo-pyrimidine derivatives, Dess-Martin periodinane (DMP) has shown 91% efficiency in oxidizing intermediates, minimizing side products .
- Sulfonation : Use excess benzenesulfonic acid derivatives under inert atmospheres (e.g., argon) to prevent hydrolysis. Monitor pH during sulfonate salt formation to avoid protonation of the thiazolo-pyrimidine core .
Q. What strategies resolve contradictions in solubility or bioactivity data across studies?
- Solubility discrepancies : Validate solvent systems (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS) to detect aggregation.
- Bioactivity variability : Standardize assay conditions (e.g., cell lines, incubation time) and cross-validate with orthogonal methods (e.g., enzymatic vs. cellular assays). Theoretical frameworks (e.g., structure-activity relationship models) should guide hypothesis testing .
Q. What computational approaches predict the compound’s reactivity or interaction mechanisms?
- Density Functional Theory (DFT) : Model electrophilic/nucleophilic sites on the thiazolo-pyrimidine core.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using force fields parameterized for sulfonate groups.
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties, aligning with experimental toxicity data .
Q. How can membrane separation technologies enhance purification in academic-scale synthesis?
Apply nanofiltration or reverse osmosis to isolate the sulfonate salt from reaction mixtures. Optimize membrane pore size (e.g., 200–300 Da cutoff) to retain the compound while removing smaller impurities. This aligns with advances in membrane technology for chemical separations .
Methodological Guidance
- Reproducibility : Document exact molar ratios (e.g., 1:1.2 for amine:diketone), degassing protocols, and purification steps (e.g., column chromatography vs. recrystallization) .
- Data Validation : Use triplicate experiments for critical parameters (e.g., yield, bioactivity) and statistical tools (e.g., ANOVA) to assess significance. Cross-reference spectral data with published benchmarks (e.g., NIST Chemistry WebBook for IR/NMR peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
